molecular formula C22H17F3N2O5 B11545466 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide

Cat. No. B11545466
M. Wt: 446.4 g/mol
InChI Key: YOHZOBSOAWPNFR-UHFFFAOYSA-N
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Description

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of nitro, trifluoromethyl, and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide. Finally, the compound is coupled with 2-phenoxyethylamine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-amino-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide .

Scientific Research Applications

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(trifluoromethyl)phenol
  • 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
  • {2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid

Uniqueness

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

properties

Molecular Formula

C22H17F3N2O5

Molecular Weight

446.4 g/mol

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C22H17F3N2O5/c23-22(24,25)16-8-11-20(19(14-16)27(29)30)32-18-9-6-15(7-10-18)21(28)26-12-13-31-17-4-2-1-3-5-17/h1-11,14H,12-13H2,(H,26,28)

InChI Key

YOHZOBSOAWPNFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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